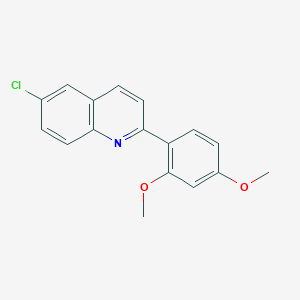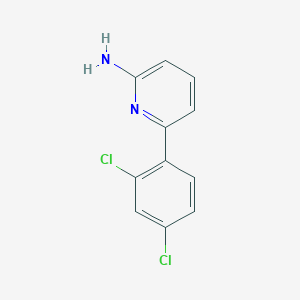
6-chloro-2-(2,4-dimethoxyphenyl)quinoline
Übersicht
Beschreibung
6-chloro-2-(2,4-dimethoxyphenyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of quinolines and is known for its unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Photophysical and Structural Properties
6-chloro-2-(2,4-dimethoxyphenyl)quinoline and related compounds have been extensively studied for their photophysical and structural properties. For instance, studies have focused on the molecular structure and spectroscopic characterization of similar quinoline derivatives, employing techniques like DFT calculations, NLO and NBO analyses. These studies provide insights into their potential biological activities and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis and Applications
Research has demonstrated innovative methods for synthesizing substituted quinolines, with applications in creating biologically active compounds like antiparasitic agents and kinase inhibitors. These methodologies have broadened the substrate scope and improved the efficiency of synthesizing quinoline derivatives (Luo et al., 2015).
Optical and Electronic Properties
The optical properties of quinoline derivatives, including their electron transition types and energy gaps, have been a subject of study. These properties are crucial for applications in organic–inorganic photodiode fabrication, influencing the performance of devices like heterojunction diodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer Potential
Quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, certain tri-quinoline compounds have shown higher cytotoxicity in specific cancer cell lines, indicating their potential for developing new cancer treatments (Gayathri et al., 2017).
Antimycobacterial Activity
Novel quinoline derivatives have also been synthesized and investigated for their antimycobacterial activity. Some of these compounds have demonstrated significant potency against tuberculosis strains, highlighting their potential as therapeutic agents (Bhat et al., 2020).
Src Kinase Inhibition
Research has identified certain quinoline derivatives as Src kinase inhibitors, which are crucial in the development of treatments for diseases involving abnormal cell proliferation (Boschelli et al., 2001).
Antimalarial Activity
Quinoline-based compounds have also been synthesized and studied for their antimalarial properties, demonstrating their broad-spectrum potential in pharmacology (Parthasaradhi et al., 2015).
Eigenschaften
IUPAC Name |
6-chloro-2-(2,4-dimethoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-13-5-6-14(17(10-13)21-2)16-7-3-11-9-12(18)4-8-15(11)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFDVVHQOLKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[3-(phenylthio)propyl]acetamide](/img/structure/B3804382.png)
![5-methyl-N-{[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B3804399.png)
![N-methyl-6-phenyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3804402.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3804417.png)
![(3S*,4S*)-4-({4-methoxy-3-[(4-methylbenzyl)oxy]benzyl}amino)tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B3804422.png)
![ethyl 4-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B3804430.png)
![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]ethanamine](/img/structure/B3804438.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3804451.png)
![5-(2-methoxypyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3804471.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B3804472.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3804476.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B3804484.png)
![N-(4-methylphenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]malonamide](/img/structure/B3804489.png)